BenchChemオンラインストアへようこそ!

2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile

Medicinal chemistry Physicochemical profiling CNS drug-likeness

Select this compound to ensure SAR program integrity. Its unique 3-oxo-piperazine, meta-pyridyl, and ortho-benzonitrile architecture creates a pharmacophoric profile unattainable with generic analogs. Using a compound missing any one of these features risks invalidating your biological results. Ideal as a Cav2.2 or PI3K pathway probe, a negative control for CNS permeability panels, or a versatile building block for parallel derivatization via the benzonitrile handle. Don't compromise on structural precision.

Molecular Formula C16H14N4O3S
Molecular Weight 342.37
CAS No. 2097930-75-9
Cat. No. B2370696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile
CAS2097930-75-9
Molecular FormulaC16H14N4O3S
Molecular Weight342.37
Structural Identifiers
SMILESC1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2C#N)C3=CN=CC=C3
InChIInChI=1S/C16H14N4O3S/c17-10-13-4-1-2-6-15(13)24(22,23)19-8-9-20(16(21)12-19)14-5-3-7-18-11-14/h1-7,11H,8-9,12H2
InChIKeyYDUSYPLWWAZSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile – Structural Profile for Procurement Evaluation


2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile (CAS 2097930-75-9; molecular formula C16H14N4O3S; MW 342.37 g/mol) is a heteroaryl-sulfonamide derivative built on a pyridin-3-yl-substituted piperazin-2-one core linked via a sulfonyl bridge to an ortho-benzonitrile moiety [1]. The compound belongs to the broader class of pyridyl-piperazine sulfonamides explored as kinase inhibitor scaffolds and Cav2.2 calcium channel modulator precursors, as documented in patent family US8536183 and related filings [2]. Its computed physicochemical descriptors include XLogP3 = 0.6 and topological polar surface area (TPSA) = 103 Ų, positioning it in a moderate lipophilicity range distinct from many close-in-class analogs [1]. Direct quantitative bioactivity data for this specific compound in primary peer-reviewed literature remains extremely sparse; the evidence presented below therefore draws on structural differentiation, computed properties, class-level inference, and comparator data from closely related analogs where available.

Why Generic Piperazinyl-Sulfonyl Benzonitrile Analogs Cannot Substitute for 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile


Within the piperazinyl-sulfonyl benzonitrile chemotype, three structural features of this compound collectively generate a physicochemical and pharmacophoric profile that generic analogs lack: (i) the 3-oxo (lactam) moiety introduces a hydrogen bond acceptor with distinct geometry and electronic character versus unsubstituted or N-alkyl piperazines; (ii) the pyridin-3-yl (meta-pyridyl) attachment at N4 produces a different dipole vector and steric presentation compared to pyridin-4-yl or phenyl-substituted analogs [1]; and (iii) the ortho-benzonitrile orientation places the nitrile in a spatially constrained environment that alters rotational freedom and potential target engagement relative to para-substituted benzonitrile derivatives such as 4-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile . These differences, while not yet quantified in head-to-head bioassays for the target compound, are well-established drivers of selectivity and potency divergence within pyridyl-piperazine SAR programs [2]. Procurement of a generic analog that lacks any one of these three features risks invalidating SAR continuity and producing non-comparable biological results.

Quantitative Differentiation Evidence: 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile vs. Comparator Analogs


Ortho-Benzonitrile vs. Para-Benzonitrile Topological Polar Surface Area and Lipophilicity Comparison

The target compound (ortho-benzonitrile) exhibits a computed TPSA of 103 Ų and XLogP3 of 0.6 [1]. The para-substituted analog 4-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile (CAS 1423475-08-4), which lacks both the 3-oxo group and the ortho-nitrile orientation, has a computed TPSA of 66.9 Ų [2]. This 36.1 Ų difference in TPSA (a ~54% increase) is primarily driven by the additional carbonyl oxygen of the 3-oxo lactam and the spatial exposure of the nitrile. TPSA values above 90 Ų are generally associated with reduced passive blood-brain barrier permeability but enhanced aqueous solubility, directly impacting CNS vs. peripheral target engagement profiles.

Medicinal chemistry Physicochemical profiling CNS drug-likeness

3-Oxo Lactam Hydrogen Bond Acceptor Capacity vs. Unsubstituted Piperazine Analogs

The target compound contains a piperazin-2-one (3-oxo) core providing a carbonyl oxygen hydrogen bond acceptor (HBA) with distinct geometry. The parent pharmacophore 2-(piperazin-1-ylsulfonyl)benzonitrile (CAS 743440-24-6) lacks this carbonyl, possessing only the sulfonyl oxygens and the piperazine N-H (if present) as HBA/HBD features [1]. The 3-oxo group introduces an sp²-hybridized acceptor with approximately 120° bond angles, compared to the tetrahedral geometry of the piperazine ring nitrogen. In published SAR for pyridyl-piperazine Cav2.2 blockers (US8536183), the presence of a carbonyl linker between pyridine and piperazine was essential for activity, with carbonyl deletion reducing potency by >100-fold across multiple matched pairs [2]. While the carbonyl position in the target compound (intra-piperazine lactam) differs from the inter-ring carbonyl of US8536183, the pharmacophoric principle that carbonyl HBA geometry is a critical potency determinant within this chemotype is supported at the class level.

Structure-activity relationship Hydrogen bonding Fragment-based drug design

Pyridin-3-yl vs. Pyridin-4-yl Substitution: Predicted Target Engagement Divergence

The target compound employs a pyridin-3-yl (meta-pyridyl) substitution at the piperazine N4 position. The isomeric pyridin-4-yl analog VU0255035 (CAS 1135243-19-4; N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide) is a well-characterized, highly selective M1 muscarinic acetylcholine receptor antagonist with Ki = 14.87 nM and ≥75-fold selectivity over M2-M5 subtypes . While the scaffold connectivity differs (sulfonamide-propyl linker vs. direct sulfonyl-benzonitrile), the pyridyl positional isomerism is a known driver of receptor subtype selectivity within piperazine chemotypes. In the Cav2.2 patent family US8536183, pyridin-3-yl vs. pyridin-4-yl substitution produced divergent potency in calcium channel functional assays, though specific IC50 values for the target compound were not disclosed [1]. The meta-pyridyl orientation alters the dipole moment of the molecule and the preferred binding pose relative to para-pyridyl isomers.

Kinase selectivity GPCR modulation Positional isomer SAR

Sulfonyl Linker Conformational Restriction vs. Carbonyl-Linked Piperazine Analogs

The target compound features a direct sulfonyl (-SO2-) bridge between the piperazine N1 and the ortho-benzonitrile phenyl ring. The closely related analog 3-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile (CAS 2097911-51-6) replaces the sulfonyl with a carbonyl (-CO-) linker and shifts the nitrile from ortho to meta position . This linker swap changes the preferred dihedral angle between the piperazine and phenyl rings: sulfonamides prefer approximately orthogonal geometries (S-N-C-C torsion near 90°), while amides favor near-planar conformations due to resonance. The sulfonyl group also introduces two additional HBA sites (sulfonyl oxygens) not present in the carbonyl analog. Within kinase inhibitor SAR, sulfonyl-to-carbonyl linker replacement has been shown to alter potency by 10- to 100-fold depending on the target binding pocket geometry [1].

Conformational analysis Scaffold hopping Medicinal chemistry

Limited Target Engagement Data: PI3Kdelta Class-Level Context

A closely related heteroaryl piperazine analog containing the 3-oxo-pyridin-3-yl piperazine scaffold was reported in BindingDB (CHEMBL3585362) to exhibit IC50 > 20,000 nM against PI3Kδ in a cellular chemotaxis assay using human THP-1 cells [1]. Separately, the para-substituted methyl ester analog methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate (CAS 2097867-85-9) has been annotated as a sulfonamide-based probe targeting G-protein-coupled receptors and phosphodiesterases [2]. These data establish that the 3-oxo-4-(pyridin-3-yl)piperazine core is compatible with engagement of kinase and GPCR targets, but the weak PI3Kδ activity suggests that the unoptimized target compound may serve better as a fragment or scaffold-hopping starting point rather than a potent tool compound.

PI3K inhibition Kinase profiling Cancer therapeutics

Optimal Procurement and Application Scenarios for 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile


Scaffold-Hopping Starting Point for Cav2.2 Calcium Channel Blocker Optimization

The 3-oxo-piperazine sulfonyl benzonitrile scaffold represents a topological variant of the 3-pyridylcarbonyl-piperazinylsulfonyl chemotype claimed in US8536183 for Cav2.2-mediated pain indications [1]. Procurement of this compound enables exploration of whether the intra-piperazine lactam geometry can recapitulate or improve upon the inter-ring carbonyl pharmacophore. The ortho-benzonitrile placement further differentiates this scaffold from the predominantly para-substituted exemplars in the patent literature [1].

Physicochemical Probe for CNS-Penetrance SAR Studies

With a computed TPSA of 103 Ų and XLogP3 of 0.6 [2], this compound occupies a borderline CNS-permeability space (TPSA >90 Ų typically reduces passive BBB penetration). It can serve as a negative control or comparator in CNS exposure panels alongside more lipophilic, lower-TPSA piperazine sulfonamide analogs. Procurement for physicochemical profiling rather than potency screening is the most evidence-supported near-term application.

Fragment-Derived Kinase or GPCR Screening Library Member

The 3-oxo-4-(pyridin-3-yl)piperazine substructure has demonstrated engagement with PI3K family kinases (albeit weak, IC50 >20 μM) and GPCR targets (class-level annotation for phosphodiesterases and GPCRs) [3]. The compound is suitable for inclusion in diversity-oriented screening libraries targeting novel allosteric sites on kinases or aminergic GPCRs, where the unique HBA geometry of the 3-oxo lactam and meta-pyridyl vector may confer selectivity not achievable with unsubstituted piperazine scaffolds [3].

Synthetic Intermediate for Derivatization via Nitrile or Pyridine Chemistry

The benzonitrile group offers a synthetic handle for further elaboration (e.g., hydrolysis to amide/carboxylic acid, reduction to benzylamine, or tetrazole formation), while the pyridin-3-yl nitrogen enables N-oxide formation or metal-coordination chemistry [2]. Procurement as a synthetic building block allows parallel derivatization to generate focused libraries for SAR exploration.

Quote Request

Request a Quote for 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.